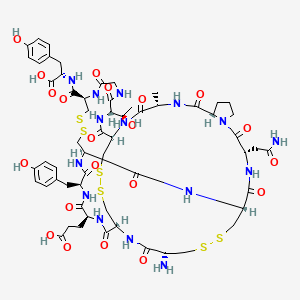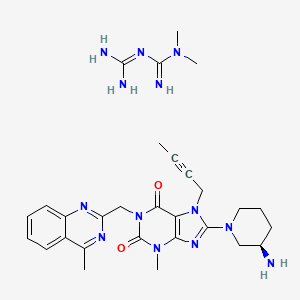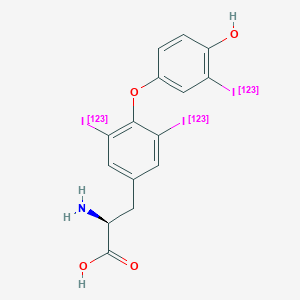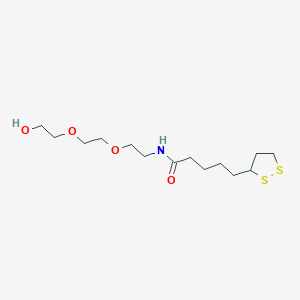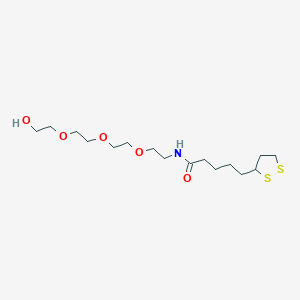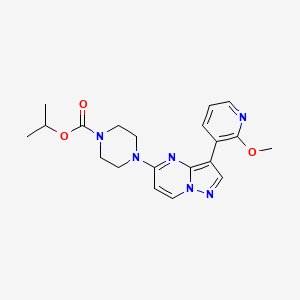
LP-935509
Vue d'ensemble
Description
LP-935509 est un inhibiteur de petite molécule qui cible la kinase 1 associée à la protéine adaptatrice 2 (AAK1). Il est connu pour ses applications thérapeutiques potentielles dans le traitement de la douleur neuropathique. This compound est hautement pénétrant dans le cerveau et présente une activité inhibitrice puissante contre AAK1, ainsi que contre d'autres kinases telles que BIKE et la kinase associée à la cycline G .
Applications De Recherche Scientifique
LP-935509 has several scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its role in modulating cellular processes and protein interactions.
Medicine: Explored as a potential therapeutic agent for treating neuropathic pain and other neurological disorders.
Industry: Utilized in drug discovery and development programs to identify new therapeutic targets and optimize drug candidates .
Mécanisme D'action
LP-935509, also known as 4-[3-(2-Methoxy-pyridin-3-yl)-pyrazolo[1,5-a]pyrimidin-5-yl]-piperazine-1-carboxylic acid isopropyl ester, is a potent and selective inhibitor of the adaptor protein-2 associated kinase 1 (AAK1) .
Target of Action
The primary target of this compound is the adaptor protein-2 associated kinase 1 (AAK1) . AAK1 is a specific kinase that belongs to the Numb-associated family of protein kinases (NAKs) . These kinases are known to exert broad biological effects .
Mode of Action
This compound is an ATP-competitive inhibitor of AAK1 . It interacts with AAK1 by competing with ATP for the ATP-binding site in the kinase . This inhibits the phosphorylation activity of AAK1, thereby reducing its function .
Biochemical Pathways
AAK1 plays a role in receptor clearance from the membrane . By inhibiting AAK1, this compound is thought to prevent the clearance of receptors belonging to the GABAergic system . This results in the salvage of these receptors from clearance, potentially leading to an increase in GABAergic signaling .
Pharmacokinetics
This compound is orally active, potent, selective, ATP-competitive, and brain-penetrant . .
Result of Action
This compound shows antinociceptive activity . In studies with mice, this compound reduced pain response in phase II formalin and reversed fully established pain behavior following the spinal nerve ligation (SNL) procedure . It also reduced evoked pain responses in the rat chronic constriction injury (CCI) model and the rat streptozotocin model of diabetic peripheral neuropathy .
Action Environment
The relevant pool of AAK1 for antineuropathic action was found to be in the spinal cord . AAK1 inhibitors dose-dependently reduced the increased spontaneous neural activity in the spinal cord caused by CCI . .
Analyse Biochimique
Biochemical Properties
LP-935509 plays a crucial role in biochemical reactions by inhibiting specific kinases. It is an effective inhibitor of AAK1 with an IC50 of 3.3 nM and a Ki of 0.9 nM . Additionally, this compound inhibits BIKE (IC50 = 14 nM) and GAK (IC50 = 320 nM) . These interactions are ATP-competitive, meaning this compound competes with ATP for binding to the active site of these kinases. The inhibition of these kinases can modulate various cellular processes, including endocytosis and signal transduction.
Cellular Effects
This compound has been shown to influence various cellular processes. It inhibits the phosphorylation of the μ2 subunit of the adaptor protein complex, which is involved in clathrin-mediated endocytosis . This inhibition can affect the internalization of receptors and other proteins, thereby modulating cell signaling pathways. This compound also exhibits dose-dependent inhibition of SARS-CoV-2 S-RBD internalization into host cells . Furthermore, it has been observed to reduce pain behavior in animal models, indicating its potential in modulating pain signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of AAK1, BIKE, and GAK, where it competes with ATP. By inhibiting these kinases, this compound prevents the phosphorylation of their substrates, which can alter various cellular processes. For instance, the inhibition of AAK1 by this compound reduces the phosphorylation of the μ2 subunit, thereby affecting clathrin-mediated endocytosis . This inhibition can also modulate pain signaling pathways, as evidenced by the reduction in pain behavior in animal models .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a robust reduction in pain behavior within minutes of administration . The effects of this compound on spontaneous firing in the spinal cord begin within 8 minutes of infusion and achieve near-complete blockade of injury-induced activity by 10 minutes . The blockade persists for another 10 minutes before showing a partial reversal, consistent with an expected reduction in drug levels . These findings indicate that this compound has a rapid onset of action and a relatively short duration of effect in laboratory settings.
Dosage Effects in Animal Models
This compound exhibits dose-dependent effects in animal models. In male C57BL/6J mice with spinal nerve ligation injury, oral administration of this compound at doses of 10, 30, and 60 mg/kg caused a dose-dependent reduction in pain behavior . Similarly, in male Sprague-Dawley rats with chronic constriction injury, this compound at doses of 0.1, 0.3, 1, 3, 10, and 30 mg/kg caused a dose-dependent reversal of thermal hyperalgesia and mechanical allodynia . These findings suggest that this compound is effective at reducing pain behavior in a dose-dependent manner.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes. It is metabolized in the liver and exhibits a plasma half-life of 3.6 hours when administered orally . The metabolic pathways of this compound involve its conversion to various metabolites, which are then excreted from the body. The specific enzymes involved in the metabolism of this compound have not been fully elucidated, but it is likely that cytochrome P450 enzymes play a role in its biotransformation.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is an orally active compound with 100% oral bioavailability . Upon administration, this compound is distributed throughout the body, including the brain and spinal cord . The compound’s ability to penetrate the blood-brain barrier is particularly important for its efficacy in treating neuropathic pain. This compound binds to AAK1 in the brain and spinal cord, and its binding site occupancy correlates with its antinociceptive effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target kinases. This compound inhibits the phosphorylation of the μ2 subunit of the adaptor protein complex, which is involved in clathrin-mediated endocytosis . This interaction occurs at the plasma membrane and within endocytic vesicles. The specific targeting signals or post-translational modifications that direct this compound to these compartments have not been fully characterized, but its ability to inhibit kinase activity suggests that it is localized to areas where these kinases are active.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
LP-935509 est synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base et la fonctionnalisation ultérieure. La voie de synthèse implique généralement les étapes suivantes :
- Formation de la structure de base par une réaction de condensation.
- Fonctionnalisation de la structure de base par introduction de divers substituants.
- Purification et isolement du produit final.
Les conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de conditions spécifiques de température et de pression pour optimiser le rendement et la pureté du composé .
Méthodes de production industrielle
La production industrielle de this compound implique une mise à l'échelle de la synthèse en laboratoire à une plus grande échelle. Cela nécessite l'optimisation des conditions de réaction, des procédés de purification et des mesures de contrôle qualité pour garantir la cohérence et la reproductibilité. L'utilisation de réacteurs automatisés et de techniques analytiques avancées est courante dans la production industrielle pour atteindre une efficacité et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions
LP-935509 subit diverses réactions chimiques, notamment :
Oxydation : implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des dérivés réduits de this compound .
Applications de la recherche scientifique
This compound présente plusieurs applications de recherche scientifique, notamment :
Chimie : utilisé comme composé outil pour étudier l'inhibition des kinases et les voies de transduction du signal.
Biologie : étudié pour son rôle dans la modulation des processus cellulaires et des interactions protéiques.
Médecine : exploré comme agent thérapeutique potentiel pour le traitement de la douleur neuropathique et d'autres troubles neurologiques.
Industrie : Utilisé dans les programmes de découverte et de développement de médicaments pour identifier de nouvelles cibles thérapeutiques et optimiser les candidats médicaments .
Mécanisme d'action
This compound exerce ses effets en inhibant la kinase 1 associée à la protéine adaptatrice 2 (AAK1). Cette kinase joue un rôle crucial dans l'endocytose médiée par la clathrine et le trafic des récepteurs. En inhibant AAK1, this compound perturbe ces processus, conduisant à une réduction de la signalisation de la douleur et à la modulation d'autres voies cellulaires. Le composé inhibe également d'autres kinases telles que BIKE et la kinase associée à la cycline G, contribuant à ses effets biologiques larges .
Comparaison Avec Des Composés Similaires
Composés similaires
LX9211 : un autre inhibiteur d'AAK1 avec un potentiel thérapeutique similaire.
BMT-046091 : un radioligand sélectif utilisé pour étudier la distribution et l'engagement de la cible d'AAK1.
Unicité de LP-935509
This compound est unique en raison de sa pénétration cérébrale élevée et de son activité inhibitrice puissante contre plusieurs kinases. Sa capacité à inverser les comportements de douleur établis et sa large applicabilité dans divers domaines de recherche en font un composé précieux pour la recherche scientifique .
Propriétés
IUPAC Name |
propan-2-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-14(2)29-20(27)25-11-9-24(10-12-25)17-6-8-26-18(23-17)16(13-22-26)15-5-4-7-21-19(15)28-3/h4-8,13-14H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOYSJIWTIHOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCN(CC1)C2=NC3=C(C=NN3C=C2)C4=C(N=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of LP935509?
A1: LP935509 is a dual inhibitor of both Adapter-associated kinase 1 (AAK1) and Bone Morphogenic Protein 2-inducible kinase (BMP2K) [, ]. These kinases are involved in various cellular processes, and inhibiting them can lead to different downstream effects.
Q2: What is the role of LP935509 in hypoxia-induced apoptosis in cardiomyocytes?
A2: Research suggests that LP935509 reduces hypoxia-induced apoptosis in cardiomyocytes []. While the exact mechanism is still under investigation, it is believed that inhibition of BMP2K, rather than AAK1, plays a crucial role in this protective effect. Further research is being conducted to fully understand the signaling pathways involved.
Q3: How does LP935509 impact neuropathic pain, and what is the proposed mechanism?
A3: Studies have shown that LP935509 demonstrates antinociceptive effects in various animal models of neuropathic pain []. It is proposed that LP935509's inhibition of AAK1 in the spinal cord leads to a reduction in pain signaling. This antinociceptive effect appears to be linked to α2 adrenergic signaling, a pathway known to modulate pain perception.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
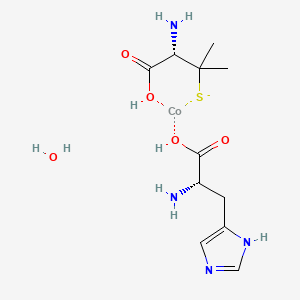
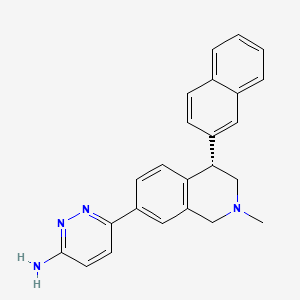
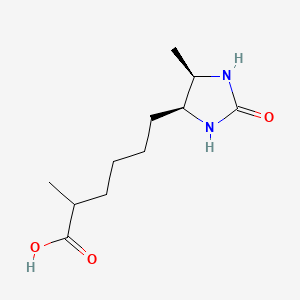
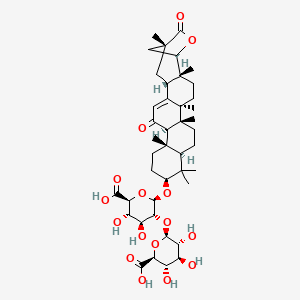
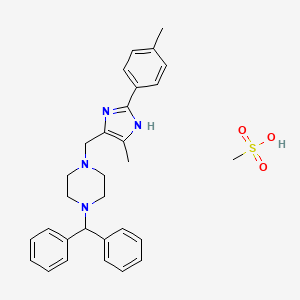
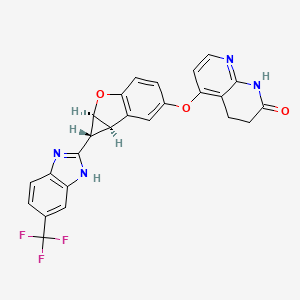
![N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B608574.png)
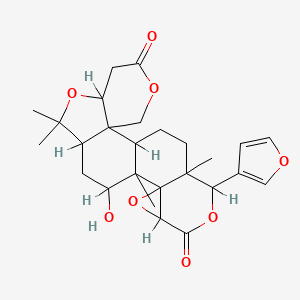
![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)
